2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.: 893942-91-1
Cat. No.: VC7049857
Molecular Formula: C22H18N4O4S
Molecular Weight: 434.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893942-91-1 |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.47 |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C22H18N4O4S/c1-30-14-8-6-13(7-9-14)26-20(17-11-31-12-18(17)24-26)23-19(27)10-25-21(28)15-4-2-3-5-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) |
| Standard InChI Key | GTOCDRIYTRWRMN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Introduction
IUPAC Name
The systematic IUPAC name of the compound is 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide.
Molecular Formula
The molecular formula is C18H15N3O4S, comprising carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Molecular Weight
The molecular weight is approximately 369.39 g/mol, calculated based on atomic masses.
Structural Features
The compound contains:
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An isoindolinone moiety (a bicyclic lactam with a 1,3-dioxo functional group).
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A thieno[3,4-c]pyrazole core fused with a methoxyphenyl substituent.
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An acetamide linkage connecting the isoindolinone and thienopyrazole groups.
General Synthetic Approach
The synthesis of this compound typically involves:
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Preparation of Isoindolinone Derivatives: Isoindolinones are synthesized through cyclization reactions involving phthalic anhydride and primary amines.
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Formation of Thienopyrazole Core: This step involves the condensation of thiophene derivatives with hydrazines to form thienopyrazoles.
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Coupling Reaction: The isoindolinone derivative is coupled with the thienopyrazole intermediate using acetamide linkages under controlled conditions.
Optimization Techniques
Modern synthetic protocols often employ:
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Catalysts to enhance reaction efficiency.
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Microwave-assisted synthesis to reduce reaction times.
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Green chemistry principles to minimize environmental impact.
Pharmaceutical Potential
Compounds with similar structures are explored for their biological activities:
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Anti-inflammatory Properties: Molecular docking studies suggest potential inhibition of enzymes like 5-lipoxygenase (5-LOX) involved in inflammation pathways.
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Anticancer Activity: Isoindolinone derivatives are known for their cytotoxic effects on cancer cells.
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Antimicrobial Effects: Thienopyrazole scaffolds exhibit antibacterial and antifungal activities.
Research Relevance
This compound serves as a model for studying structure-activity relationships (SAR) in drug design due to its multifunctional groups and diverse reactivity.
Spectroscopic Methods
Key techniques used to confirm the structure include:
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Nuclear Magnetic Resonance (NMR): Proton (H) and Carbon (C) NMR provide detailed information about the chemical environment of atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like carbonyls and amides based on characteristic absorption bands.
Crystallography
Single-crystal X-ray diffraction can be utilized to determine the three-dimensional arrangement of atoms in the molecule.
Medicinal Chemistry
Further optimization of this compound’s structure could enhance its pharmacological properties, such as potency and selectivity against specific biological targets.
Material Science
Its unique structural framework may find applications in designing novel organic semiconductors or photovoltaic materials.
This comprehensive overview highlights the significance of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide in both scientific research and potential industrial applications. Further studies are warranted to fully explore its capabilities in various domains.
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